silane CAS No. 89373-07-9](/img/structure/B14395717.png)
[3-(Benzenesulfinyl)undecyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)undecylsilane is a chemical compound that consists of a silane group attached to a benzenesulfinyl and undecyl chain. This compound is known for its unique structural properties, which include a combination of aromatic and aliphatic characteristics. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)undecylsilane typically involves the reaction of an appropriate silane precursor with a benzenesulfinyl compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include trimethylchlorosilane and benzenesulfinyl chloride, which react under controlled conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of 3-(Benzenesulfinyl)undecylsilane may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfinyl)undecylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted silanes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(Benzenesulfinyl)undecylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)undecylsilane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved in its action include the formation of sulfoxides and sulfones, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Phenylsulfinyl)undecylsilane
- 3-(Benzenesulfonyl)undecylsilane)
- 3-(Benzenesulfinyl)decylsilane)
Uniqueness
3-(Benzenesulfinyl)undecylsilane is unique due to its specific combination of a benzenesulfinyl group with an undecyl chain and a trimethylsilane group. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
89373-07-9 |
|---|---|
Fórmula molecular |
C20H36OSSi |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)undecyl-trimethylsilane |
InChI |
InChI=1S/C20H36OSSi/c1-5-6-7-8-9-11-16-20(17-18-23(2,3)4)22(21)19-14-12-10-13-15-19/h10,12-15,20H,5-9,11,16-18H2,1-4H3 |
Clave InChI |
LOWKZLIPYZNHJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC[Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


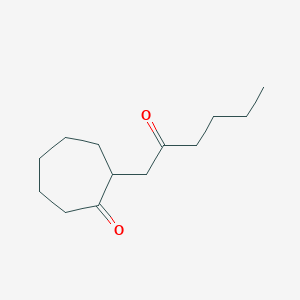
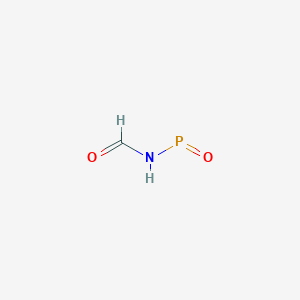
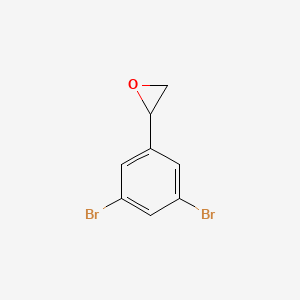
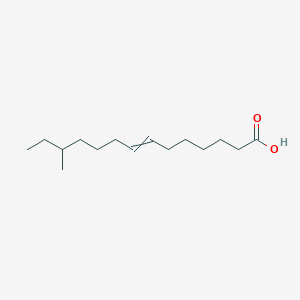
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
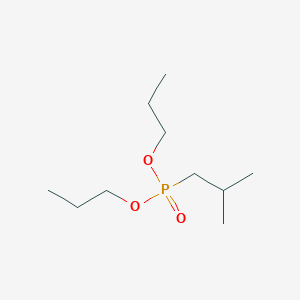
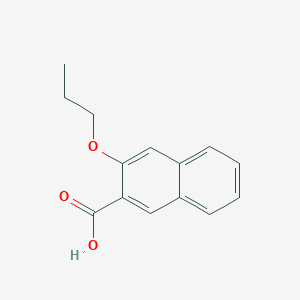
![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
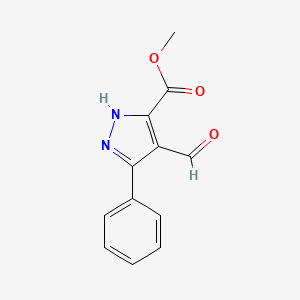
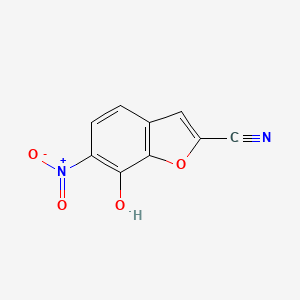
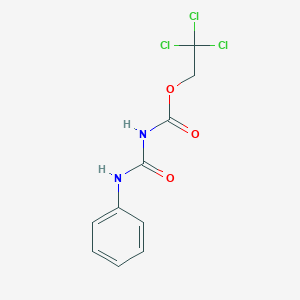
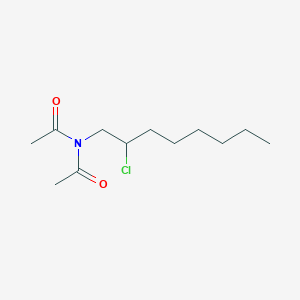

![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
